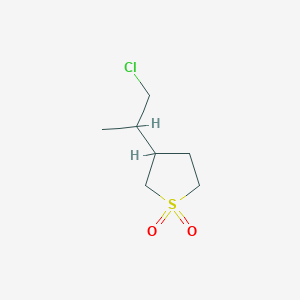
3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, and this particular compound features a chlorinated propyl group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the chlorination of a suitable precursor. One common method is the reaction of 1-chloropropane with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the handling of chlorinated compounds and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Tris(1-chloropropan-2-yl) phosphate: A related compound with similar structural features but different functional groups.
1-(Chloromethyl)-3-(1-chloropropan-2-yl)benzene: Another chlorinated compound with distinct chemical properties.
Uniqueness
3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure combined with a chlorinated propyl group
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
3-(1-chloropropan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13ClO2S/c1-6(4-8)7-2-3-11(9,10)5-7/h6-7H,2-5H2,1H3 |
InChI Key |
FFOVGOIOOKKLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


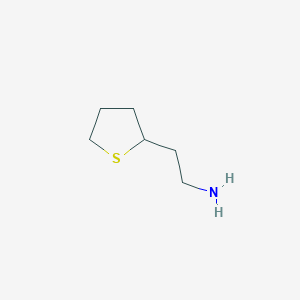
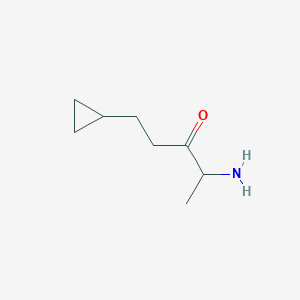

![1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13213592.png)
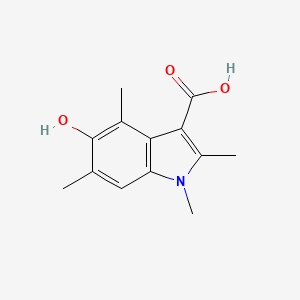
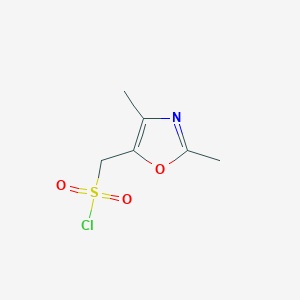
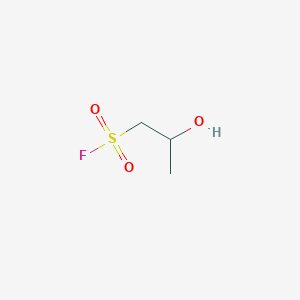
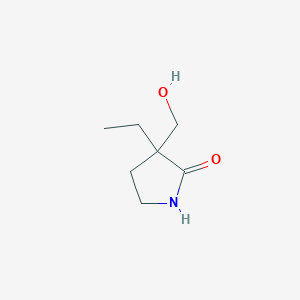
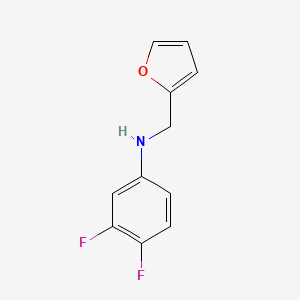
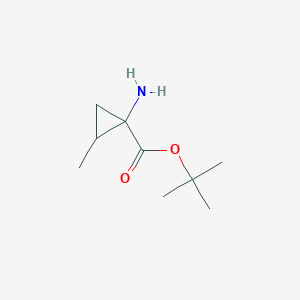
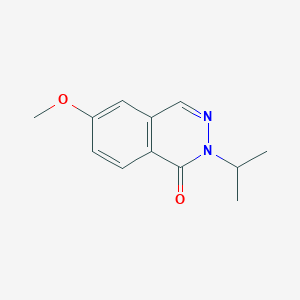
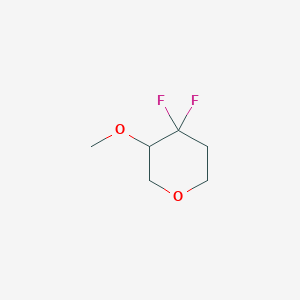
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B13213629.png)
![1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B13213633.png)
